A Comprehensive Guide to the Spectroscopic Characterization of 3-Hydroxylanost-9(11),24-dien-26-oic Acid
A Comprehensive Guide to the Spectroscopic Characterization of 3-Hydroxylanost-9(11),24-dien-26-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the lanostane-type triterpenoid, 3-Hydroxylanost-9(11),24-dien-26-oic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a field-proven perspective on the experimental choices and interpretation, ensuring scientific integrity and practical applicability for researchers in natural product chemistry and drug development.
Introduction: The Significance of 3-Hydroxylanost-9(11),24-dien-26-oic Acid
3-Hydroxylanost-9(11),24-dien-26-oic acid is a member of the lanostane triterpenoid family, a class of natural products renowned for their diverse and potent biological activities. Triterpenoids isolated from medicinal mushrooms, such as those of the Ganoderma species, have garnered significant attention for their potential therapeutic applications.[1] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of this characterization.
This guide will delve into the mass spectrometry and nuclear magnetic resonance spectroscopic data of 3-Hydroxylanost-9(11),24-dien-26-oic acid, providing a detailed interpretation based on data from closely related, well-characterized analogues. Furthermore, it will lay out robust, self-validating protocols for acquiring high-quality spectroscopic data for this class of molecules.
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the fragmentation pathways of triterpenoids. For 3-Hydroxylanost-9(11),24-dien-26-oic acid (C₃₀H₄₈O₃), the expected exact mass can be readily calculated and compared with experimental data for molecular formula confirmation.
Expected High-Resolution Mass Spectrometry Data
The molecular formula of 3-Hydroxylanost-9(11),24-dien-26-oic acid is C₃₀H₄₈O₃, with a monoisotopic mass of 456.3603 g/mol . In a high-resolution mass spectrum, this would be observed as follows:
| Ion | Expected m/z |
| [M+H]⁺ | 457.3676 |
| [M+Na]⁺ | 479.3495 |
| [M-H]⁻ | 455.3529 |
| [M+HCOO]⁻ | 501.3639 |
Note: These values are calculated and would be confirmed by experimental data with a mass accuracy of <5 ppm.
Fragmentation Pattern Analysis
The fragmentation of lanostane-type triterpene acids in electrospray ionization (ESI) mass spectrometry is influenced by the positions of double bonds and functional groups.[2] For 3-Hydroxylanost-9(11),24-dien-26-oic acid, key fragmentation pathways in negative ion mode would likely involve:
-
Loss of water ([M-H-H₂O]⁻): A common fragmentation for hydroxylated steroids and triterpenoids.
-
Loss of carbon dioxide ([M-H-CO₂]⁻): Characteristic of carboxylic acids.
-
Cleavage of the side chain: Fragmentation of the C17 side chain can provide valuable structural information.
In positive ion mode, in-source fragmentation can be induced by increasing the cone voltage, leading to characteristic losses.[3]
Caption: Predicted ESI-MS/MS fragmentation of 3-Hydroxylanost-9(11),24-dien-26-oic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like 3-Hydroxylanost-9(11),24-dien-26-oic acid. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 3-Hydroxylanost-9(11),24-dien-26-oic acid. These predictions are based on the analysis of published data for structurally similar lanostane triterpenoids.[4][5] The choice of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or pyridine-d₅, is crucial as it can influence chemical shifts.
| Position | Predicted δC (ppm) | Predicted δH (ppm) | Multiplicity |
| 1 | ~35.5 | ~1.60, ~1.00 | m |
| 2 | ~27.8 | ~1.90, ~1.70 | m |
| 3 | ~79.0 | ~3.23 | dd (J = 11.5, 4.5 Hz) |
| 4 | ~38.9 | - | - |
| 5 | ~50.5 | ~0.80 | m |
| 6 | ~19.2 | ~1.55, ~1.45 | m |
| 7 | ~26.5 | ~2.05, ~1.95 | m |
| 8 | ~44.5 | ~2.10 | m |
| 9 | ~145.8 | - | - |
| 10 | ~37.2 | - | - |
| 11 | ~115.5 | ~5.35 | br d (J = 5.5 Hz) |
| 12 | ~36.8 | ~2.00, ~1.50 | m |
| 13 | ~45.0 | - | - |
| 14 | ~49.8 | - | - |
| 15 | ~31.0 | ~1.75, ~1.25 | m |
| 16 | ~28.2 | ~1.85, ~1.65 | m |
| 17 | ~51.5 | ~1.50 | m |
| 18 | ~16.0 | ~0.68 | s |
| 19 | ~18.5 | ~1.05 | s |
| 20 | ~36.4 | ~2.25 | m |
| 21 | ~18.8 | ~0.95 | d (J = 6.5 Hz) |
| 22 | ~34.0 | ~2.15 | m |
| 23 | ~30.0 | ~2.05 | m |
| 24 | ~126.0 | ~5.15 | t (J = 7.0 Hz) |
| 25 | ~138.0 | - | - |
| 26 | ~172.0 | - | - |
| 27 | ~12.5 | ~1.85 | s |
| 28 | ~28.0 | ~0.80 | s |
| 29 | ~15.4 | ~0.88 | s |
| 30 | ~24.5 | ~0.98 | s |
Rationale for Signal Assignments and 2D NMR Correlations
The assignments in the table above are based on established chemical shift ranges for lanostane triterpenoids and are confirmed through 2D NMR correlations.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, the signal for H-3 at ~3.23 ppm would show correlations to the methylene protons at C-2.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is essential for assigning the carbon signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons and piecing together the carbon skeleton. Key HMBC correlations for 3-Hydroxylanost-9(11),24-dien-26-oic acid would include:
-
The methyl protons (H₃-18, H₃-19, H₃-28, H₃-29, H₃-30) to adjacent quaternary and methine carbons, confirming the lanostane core structure.
-
The olefinic proton H-11 to C-9 and C-10.
-
The olefinic proton H-24 to C-25, C-26, and C-27, confirming the structure of the side chain.
-
Caption: Key HMBC correlations for structural elucidation.
Experimental Protocols
The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous sample preparation and the use of appropriate experimental parameters.
NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve 1-5 mg of the triterpenoid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅, methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can affect chemical shifts and solubility.
-
Internal Standard: The residual solvent peak can often be used for referencing the ¹H NMR spectrum. For quantitative purposes, an internal standard may be added.
-
Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse angle: 30-45°
-
Acquisition time: 2-3 s
-
Relaxation delay: 1-2 s
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: ≥1024 (or as needed for adequate signal-to-noise)
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Adjust the number of scans and increments to achieve the desired resolution and signal-to-noise ratio.
-
Caption: Workflow for NMR-based structure elucidation of triterpenoids.
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).
-
LC Method: A reverse-phase C18 column is typically used for the separation of triterpenoids. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.
-
MS Analysis: Acquire data in both positive and negative ion modes to obtain comprehensive information. Perform MS/MS experiments on the parent ion to generate fragmentation data for structural confirmation.
Conclusion
The spectroscopic characterization of 3-Hydroxylanost-9(11),24-dien-26-oic acid is a critical step in its journey from a natural product to a potential therapeutic agent. This guide has provided a comprehensive overview of the expected MS and NMR data, grounded in the established spectroscopic behavior of related lanostane triterpenoids. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret high-quality data, leading to the unambiguous structural elucidation of this and other similar natural products. The principles and methodologies described serve as a robust framework for the rigorous scientific investigation of complex molecules in the field of drug discovery and development.
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